molecular formula C17H20N2O4S B2880994 2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 328028-84-8

2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde

Cat. No.: B2880994
CAS No.: 328028-84-8
M. Wt: 348.42
InChI Key: VHMOKYXRNWLZBO-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde is a synthetic organic compound with a complex structure incorporating a pyrrole core, a sulfonyl group, and a morpholine ring. These functionalities grant it diverse chemical and biological properties, making it an intriguing subject for various scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde typically involves a multi-step process:

  • Formation of the Pyrrole Core: Starting with a 1,4-dicarbonyl compound, the pyrrole ring is constructed via Paal-Knorr synthesis.

  • Introduction of the Phenyl Group: Through electrophilic aromatic substitution, a phenyl ring is attached to the pyrrole core.

  • Sulfonation and Morpholine Addition: The phenyl ring is sulfonated and subsequently reacted with morpholine to introduce the sulfonyl-morpholine moiety.

  • Aldehyde Formation: The pyrrole is then oxidized under controlled conditions to form the aldehyde group.

Industrial Production Methods: In industrial settings, the production may be optimized through:

  • Catalyst Utilization: Employing catalysts to increase reaction efficiency and yield.

  • Continuous Flow Reactors: To ensure uniform reaction conditions and scalability.

  • Solvent Recovery Systems: For sustainability and cost efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to carboxylic acids using reagents like potassium permanganate.

  • Reduction: The aldehyde can be reduced to alcohol using reducing agents like sodium borohydride.

  • Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in basic conditions.

  • Reduction: Sodium borohydride in ethanol.

  • Substitution: Strong nucleophiles like alkoxides in polar aprotic solvents.

Major Products:

  • Carboxylic acids: from oxidation.

  • Alcohols: from reduction.

  • Substituted sulfonyl derivatives: from nucleophilic substitution.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, facilitating the construction of more complex molecules.

Biology: It serves as a probe to study biochemical pathways involving sulfonyl and morpholine-containing compounds.

Industry: Used in the manufacture of advanced materials with specific chemical properties such as resistance to oxidation and thermal stability.

Mechanism of Action

The compound interacts primarily through its aldehyde, sulfonyl, and morpholine groups, participating in hydrogen bonding, nucleophilic attacks, and electrostatic interactions. These features allow it to modulate biochemical pathways, particularly those involving enzyme-substrate interactions.

Comparison with Similar Compounds

  • 3-(Morpholine-4-sulfonyl)-aniline: Lacks the aldehyde group, reducing its reactivity.

  • 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the morpholine-sulfonyl functionality, limiting its applications in biochemical research.

Compared to these, the specified compound's versatility and reactivity are higher, making it uniquely valuable in various scientific fields.

There you have it—a thorough breakdown of 2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde. Anything catch your eye?

Properties

IUPAC Name

2,5-dimethyl-1-(3-morpholin-4-ylsulfonylphenyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-10-15(12-20)14(2)19(13)16-4-3-5-17(11-16)24(21,22)18-6-8-23-9-7-18/h3-5,10-12H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMOKYXRNWLZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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